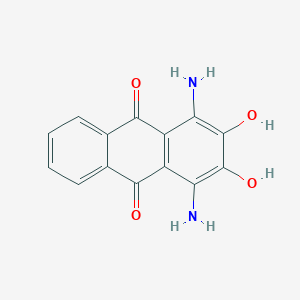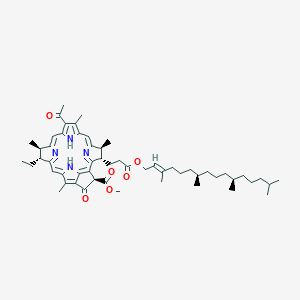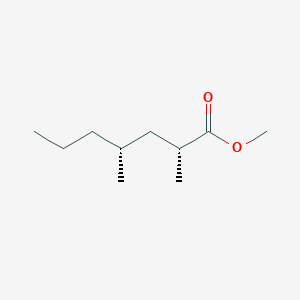
Heptanoic acid, 2,4-dimethyl-, methyl ester, (R,R)-(-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptanoic acid, 2,4-dimethyl-, methyl ester, (R,R)-(-)-, also known as (R,R)-2,4-dimethylheptanoic acid methyl ester, is a chiral compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.
Mécanisme D'action
The mechanism of action of (R,R)-2,4-dimethylheptanoic acid methyl ester is not fully understood. However, studies have suggested that this compound may exert its effects through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. Additionally, (R,R)-2,4-dimethylheptanoic acid methyl ester has been shown to activate the peroxisome proliferator-activated receptor (PPAR), which is involved in the regulation of various physiological processes.
Effets Biochimiques Et Physiologiques
(R,R)-2,4-dimethylheptanoic acid methyl ester has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. Additionally, this compound has been shown to modulate the activity of various enzymes and receptors involved in the regulation of physiological processes, including COX enzymes and PPAR. Furthermore, (R,R)-2,4-dimethylheptanoic acid methyl ester has been shown to have herbicidal properties, making it a potential alternative to traditional herbicides.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (R,R)-2,4-dimethylheptanoic acid methyl ester in lab experiments is its chiral nature, which allows for the study of enantiomeric effects. Additionally, this compound has been shown to exhibit a wide range of pharmacological and physiological effects, making it a versatile tool for scientific research. However, one of the limitations of using (R,R)-2,4-dimethylheptanoic acid methyl ester is its relatively high cost, which may limit its use in some experiments.
Orientations Futures
There are several potential future directions for research on (R,R)-2,4-dimethylheptanoic acid methyl ester. One area of interest is the development of new drugs based on the anti-inflammatory and analgesic effects of this compound. Additionally, further research is needed to fully understand the mechanism of action of (R,R)-2,4-dimethylheptanoic acid methyl ester and its potential applications in various fields, including agriculture and industry. Finally, there is a need for the development of more efficient and cost-effective methods for the synthesis of this compound.
Méthodes De Synthèse
(R,R)-2,4-dimethylheptanoic acid methyl ester can be synthesized using a variety of methods, including enzymatic resolution, asymmetric synthesis, and chemical synthesis. One of the most common methods for the synthesis of this compound is through the asymmetric synthesis using chiral auxiliaries or chiral catalysts. This method involves the use of a chiral auxiliary or catalyst to control the stereochemistry of the reaction, resulting in the formation of the desired enantiomer.
Applications De Recherche Scientifique
(R,R)-2,4-dimethylheptanoic acid methyl ester has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs. In agriculture, (R,R)-2,4-dimethylheptanoic acid methyl ester has been shown to have herbicidal properties, making it a potential alternative to traditional herbicides. In industry, this compound has been used as a chiral building block for the synthesis of various compounds.
Propriétés
Numéro CAS |
18524-86-2 |
|---|---|
Nom du produit |
Heptanoic acid, 2,4-dimethyl-, methyl ester, (R,R)-(-)- |
Formule moléculaire |
C10H20O2 |
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
methyl (2R,4R)-2,4-dimethylheptanoate |
InChI |
InChI=1S/C10H20O2/c1-5-6-8(2)7-9(3)10(11)12-4/h8-9H,5-7H2,1-4H3/t8-,9-/m1/s1 |
Clé InChI |
RDGCVYZEFBLREA-RKDXNWHRSA-N |
SMILES isomérique |
CCC[C@@H](C)C[C@@H](C)C(=O)OC |
SMILES |
CCCC(C)CC(C)C(=O)OC |
SMILES canonique |
CCCC(C)CC(C)C(=O)OC |
Synonymes |
[2R,4R,(-)]-2,4-Dimethylheptanoic acid methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




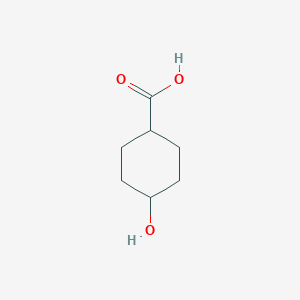

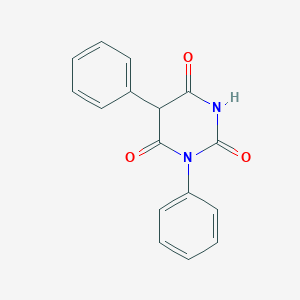


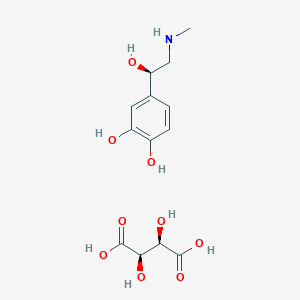
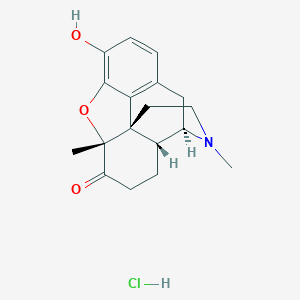
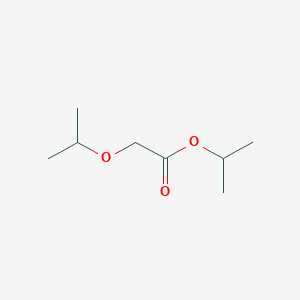
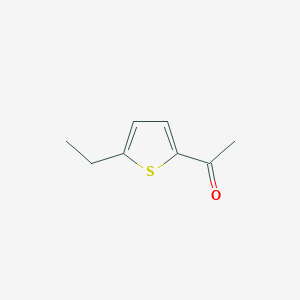
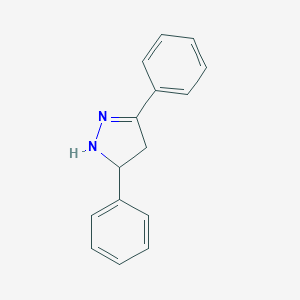
![2-Propenamide, N,N'-[oxybis(methylene)]bis-](/img/structure/B92522.png)
